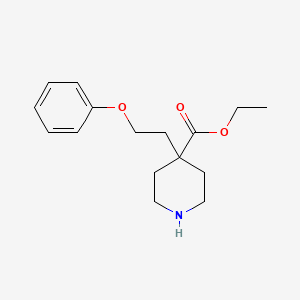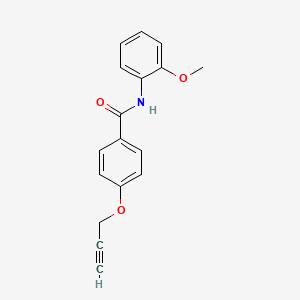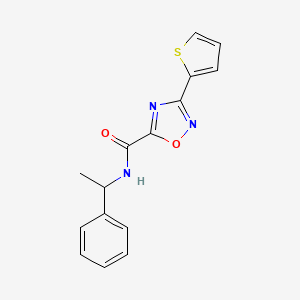
ethyl 4-(2-phenoxyethyl)-4-piperidinecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-phenoxyethyl)-4-piperidinecarboxylate hydrochloride, also known as EPPC hydrochloride, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, making it an attractive candidate for drug development. In
科学的研究の応用
Ethyl 4-(2-phenoxyethyl)-4-piperidinecarboxylate hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, this compound hydrochloride has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent.
作用機序
The exact mechanism of action of ethyl 4-(2-phenoxyethyl)-4-piperidinecarboxylate hydrochloride hydrochloride is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. It has also been shown to have an affinity for the sigma-1 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. Additionally, this compound hydrochloride has been shown to decrease the levels of inflammatory cytokines in the body, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One of the major advantages of using ethyl 4-(2-phenoxyethyl)-4-piperidinecarboxylate hydrochloride hydrochloride in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used for a variety of research applications. Additionally, this compound hydrochloride is relatively easy to synthesize, making it readily available for use in research studies. However, one limitation of using this compound hydrochloride is the lack of information on its toxicity and potential side effects.
将来の方向性
There are several future directions for research on ethyl 4-(2-phenoxyethyl)-4-piperidinecarboxylate hydrochloride hydrochloride. One area of interest is the development of this compound hydrochloride as a potential treatment for neurological disorders, such as epilepsy and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound hydrochloride and its potential side effects. Finally, the development of new synthetic methods for this compound hydrochloride may lead to the discovery of new derivatives with enhanced pharmacological properties.
Conclusion:
In conclusion, this compound hydrochloride is a promising compound with a wide range of biological activities. Its potential therapeutic applications make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound hydrochloride and its potential side effects. Additionally, the development of new synthetic methods and derivatives may lead to the discovery of new compounds with enhanced pharmacological properties.
合成法
Ethyl 4-(2-phenoxyethyl)-4-piperidinecarboxylate hydrochloride hydrochloride can be synthesized using a simple one-pot reaction. The reaction involves the condensation of 2-phenoxyethylamine with ethyl 4-piperidinecarboxylate in the presence of hydrochloric acid. The resulting product is then purified using column chromatography to obtain pure this compound hydrochloride.
特性
IUPAC Name |
ethyl 4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-19-15(18)16(8-11-17-12-9-16)10-13-20-14-6-4-3-5-7-14/h3-7,17H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUPPZDCYXYTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5361219.png)
![N-methyl-2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethanamine dihydrochloride](/img/structure/B5361227.png)
![3-methyl-7-[4-(1H-pyrazol-3-yl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5361235.png)
![N-[4-(cyanomethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5361237.png)
![3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5361250.png)
![4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5361256.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5361265.png)

![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5361283.png)
![1-({1-[(6-morpholin-4-ylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5361304.png)
![7-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5361311.png)

![4-(hydroxymethyl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-ol](/img/structure/B5361322.png)
![3,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5361331.png)